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Compound of Interest

Compound Name: N-(2-Fluorophenyl)acetamide

Cat. No.: B181763 Get Quote

N-(2-Fluorophenyl)acetamide, also known by its synonym 2'-Fluoroacetanilide, is an amide

derivative of 2-fluoroaniline.[1] As a fine chemical intermediate, its utility spans various domains

of organic synthesis, from the creation of novel materials to its more prominent role as a

foundational building block in medicinal chemistry. The strategic placement of a fluorine atom

on the phenyl ring ortho to the acetamido group imparts unique electronic properties and

conformational constraints. These characteristics are frequently exploited by drug development

professionals to enhance metabolic stability, improve binding affinity to biological targets, and

fine-tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This guide

provides a comprehensive technical overview of its synthesis, structural characterization,

reactivity, and handling, grounded in established scientific principles and experimental data.

Core Properties and Specifications
A foundational understanding of a compound's physical and chemical properties is paramount

for its effective use in research and development. The data presented below has been

compiled from authoritative chemical databases.
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Property Value Source(s)

CAS Number 399-31-5 [2][3][4][5]

Molecular Formula C₈H₈FNO [2][3][4][5]

Molecular Weight 153.15 g/mol [2]

IUPAC Name N-(2-fluorophenyl)acetamide [2][3]

Synonyms
2'-Fluoroacetanilide, 1-

Acetamido-2-fluorobenzene
[2][3][6]

Appearance
White to light yellow crystalline

solid/powder
[6][7]

Melting Point 76-79 °C [7][8]

Boiling Point
268 °C (at 760 mmHg); 140-

142 °C (at 14 mmHg)
[8]

Flash Point 128.5 °C

Synthesis: The N-Acetylation of 2-Fluoroaniline
The most direct and widely adopted method for preparing N-(2-Fluorophenyl)acetamide is the

N-acetylation of 2-fluoroaniline.[7][9] This reaction is a classic example of nucleophilic acyl

substitution, where the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the

electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Mechanistic Rationale
The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the

convenient formation of acetic acid as a benign byproduct. The reaction is often catalyzed by

glacial acetic acid, which serves both as a solvent and as a proton source to activate the

carbonyl group of the anhydride, thereby increasing its electrophilicity. The reaction proceeds

via a tetrahedral intermediate, which then collapses, eliminating an acetate ion (a good leaving

group) to form the stable amide product. Quenching the reaction with ice water serves a dual

purpose: it precipitates the solid organic product, which has low solubility in water, and

hydrolyzes any remaining acetic anhydride.
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Caption: Workflow for the synthesis of N-(2-Fluorophenyl)acetamide.

Field-Validated Experimental Protocol
This protocol is adapted from established synthetic procedures.[7]

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 11.1 g

(0.1 mol) of 2-fluoroaniline with 25 mL of glacial acetic acid.

Initiation: To this mixture, carefully add 25 mL (approx. 0.26 mol) of acetic anhydride.[7] The

addition may be exothermic.

Reaction: Heat the mixture to reflux and maintain for approximately 5-10 minutes.[7] The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it

into a beaker containing ice water.[7] This will cause the product to precipitate.

Purification: Collect the resulting white solid by vacuum filtration and wash the filter cake with

cold water to remove residual acetic acid.

Drying: Dry the solid product, for instance, in a vacuum oven at a moderate temperature

(e.g., 50 °C), to yield N-(2-Fluorophenyl)acetamide. The expected melting point of the pure

product is 76-77 °C.[7]

Structural Elucidation: A Spectroscopic Profile
Confirmation of the chemical structure and assessment of purity are achieved through a

combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.
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Technique Characteristic Data & Interpretation

¹H NMR

Signals will be present for the methyl protons

(singlet, ~2.2 ppm), the amide proton (broad

singlet, variable shift), and four aromatic protons

in the 7.0-8.2 ppm range. The aromatic signals

will exhibit complex splitting patterns due to both

proton-proton and proton-fluorine coupling.

¹³C NMR

The spectrum will show characteristic peaks for

the methyl carbon (~24 ppm), the carbonyl

carbon (~168 ppm), and six aromatic carbons.

The carbon directly bonded to the fluorine atom

will appear as a doublet with a large coupling

constant (¹JCF ≈ 245 Hz), and other aromatic

carbons will show smaller C-F couplings.[2]

IR Spectroscopy

Key vibrational bands include a sharp N-H

stretch around 3300-3250 cm⁻¹, a strong C=O

stretch (Amide I band) around 1670-1660 cm⁻¹,

and an N-H bend (Amide II band) near 1550

cm⁻¹.[2]

Mass Spectrometry (EI)

The mass spectrum will display a molecular ion

peak (M⁺) at m/z = 153, corresponding to the

molecular weight of the compound.[3] A

prominent fragment is often observed at m/z =

111, resulting from the loss of the acetyl group

(ketene, CH₂=C=O).

Applications in Drug Discovery and Development
While N-(2-Fluorophenyl)acetamide itself is not typically a therapeutic agent, its structural

motif is a valuable component in the design of biologically active molecules. The

fluorophenylacetamide scaffold can be found in various compounds investigated for different

therapeutic areas. For example, derivatives of phenylacetamide have been explored as

potential anticancer agents.[10] The fluorine substitution is particularly strategic; it can block
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sites of metabolism, increase lipophilicity, and modulate the pKa of nearby functional groups,

thereby influencing cell permeability and target engagement.

The compound serves as a key starting material for more complex syntheses. For instance,

further reactions on the aromatic ring (e.g., nitration, halogenation) or modification of the acetyl

group can lead to a diverse library of derivatives for screening in drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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